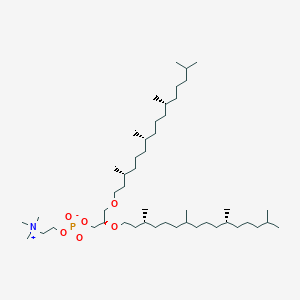![molecular formula C10H10N2O5 B021293 Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- CAS No. 2243-69-8](/img/structure/B21293.png)
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]-
説明
Synthesis Analysis
- A new catalytic system for the synthesis of N-(4-hydroxyphenyl)acetamide through the reductive carbonylation of nitrobenzene has been developed, offering a more sustainable and efficient approach (Vavasori et al., 2023).
Molecular Structure Analysis
- Research on similar compounds, like N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, includes characterization through techniques like NMR and X-ray crystallography, which are critical for understanding their molecular structure (Romero & Margarita, 2008).
Chemical Reactions and Properties
- The interaction between nitro and acetamido groups in similar molecules like o-nitroacetanilide and its derivatives has been studied, revealing significant chemical shift changes (Zhang Da-yang, 2004).
Physical Properties Analysis
- For compounds like N-(4-Methyl-2-nitrophenyl)acetamide, solvatochromism studies have been conducted to understand the effect of different solvents and temperatures on their physical properties (Krivoruchka et al., 2004).
Chemical Properties Analysis
- The study of N-(4-(4-Bromobutoxy)-2-nitrophenyl)acetamide provides insights into the chemical properties of similar compounds. These include the effects of different reactants and reaction conditions on yield and product purity (Zhang Da-yang, 2004).
科学的研究の応用
Degradation and Environmental Impact
A significant area of research involving Acetamide derivatives includes their role in environmental pollution and degradation processes. Acetaminophen (ACT), for example, undergoes degradation through advanced oxidation processes (AOPs) producing various by-products, including acetamide. Studies have focused on understanding the kinetics, mechanisms, and biotoxicity of these by-products. The degradation pathways of acetaminophen, leading to compounds like acetamide, highlight the environmental impact and the necessity for effective degradation strategies to mitigate potential ecological threats (Qutob et al., 2022).
Pharmacological and Toxicological Aspects
Research has extensively explored the pharmacological metabolism and toxicological effects of acetaminophen, which is related to acetamide derivatives. Studies have detailed the metabolic pathways of acetaminophen, elucidating the role of acetamide as a metabolite and its implications for liver toxicity and treatment strategies. These investigations offer insights into the complex interactions within the body and the potential risks associated with overdose and chronic use, thereby informing clinical practices and therapeutic approaches (Cai et al., 2022).
Molecular Synthesis and Chemical Analysis
Another avenue of research involves the synthesis and analysis of acetamide derivatives for potential therapeutic applications. Studies have delved into the chemical properties and biological activities of these compounds, exploring their roles as intermediates in drug synthesis or as active pharmaceutical ingredients. The exploration of acetamide derivatives in medicinal chemistry underscores their significance in developing new pharmacological agents and enhancing existing therapeutic options (Al-Ostoot et al., 2021).
Antidotal and Protective Mechanisms
Acetamide derivatives have also been studied in the context of their protective mechanisms against drug-induced toxicities. N-acetylcysteine (NAC), a compound related to acetamide, has been investigated for its role in mitigating the toxic effects of drugs like acetaminophen through its antioxidant properties and its ability to enhance glutathione synthesis. This research highlights the therapeutic potential of acetamide derivatives in treating and preventing liver toxicity and other adverse drug reactions (Minarini et al., 2017).
Safety And Hazards
The safety data sheet for a related compound, Acetamide, indicates that it is suspected of causing cancer (Carcinogenicity Category 2, H351) . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, wearing protective gloves/protective clothing/eye protection/face protection, and getting medical advice/attention if exposed or concerned .
特性
IUPAC Name |
(4-acetamido-3-nitrophenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5/c1-6(13)11-9-4-3-8(17-7(2)14)5-10(9)12(15)16/h3-5H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCNPJOXRGUVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)OC(=O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40277239 | |
| Record name | 4-(acetylamino)-3-nitrophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, N-[4-(acetyloxy)-2-nitrophenyl]- | |
CAS RN |
2243-69-8 | |
| Record name | N-[4-(Acetyloxy)-2-nitrophenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 1325 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243698 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC1325 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(acetylamino)-3-nitrophenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40277239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B21212.png)








![Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate](/img/structure/B21229.png)


